molecular formula C7H18N2 B009342 N-[1-(aminomethyl)butyl]-N,N-dimethylamine CAS No. 19764-60-4

N-[1-(aminomethyl)butyl]-N,N-dimethylamine

Cat. No. B009342
CAS RN: 19764-60-4
M. Wt: 130.23 g/mol
InChI Key: PLHKKHOLOZDWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Aminomethyl)butyl]-N,N-dimethylamine (AMBDMA) is an organic compound that is used in a variety of scientific research applications. It is a colorless, slightly viscous liquid with a strong amine-like odor. It is classified as an aliphatic amine, and is commonly used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes. AMBDMA has been studied extensively over the last few decades, and its versatile applications have made it an important tool in the laboratory.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound has been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The compound’s derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

Emissive Materials

The compound’s derivatives have been used as emissive materials in OLEDs . These materials demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .

Anion Sensors

The compound has been used in the development of anion sensors for selective detection of specific anions . This is a crucial research topic as anions play crucial roles in biological systems and industrial applications .

Photo-Induced Colorimetric Reaction

The compound has been involved in a photo-induced colorimetric reaction . This reaction was observed in the presence of molecules having multiple carboxy groups, such as succinate, citrate, and polyacrylate .

Generation of Radical Anion Species

The compound has been used in the generation of radical anion species . This is achieved via photo-induced electron transfer from carboxylate to the naphthalimide derivative .

Stabilization of Radical Anion Species

The compound plays a role in the stabilization of radical anion species . This stabilization phenomenon will contribute to the development of sophisticated detection systems specific for carboxylate .

properties

IUPAC Name

2-N,2-N-dimethylpentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHKKHOLOZDWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588485
Record name N~2~,N~2~-Dimethylpentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(aminomethyl)butyl]-N,N-dimethylamine

CAS RN

19764-60-4
Record name N~2~,N~2~-Dimethylpentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Reactant of Route 2
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Reactant of Route 3
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Reactant of Route 4
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Reactant of Route 5
N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Reactant of Route 6
N-[1-(aminomethyl)butyl]-N,N-dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.